Pemetrexed-5-methyl ester
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Overview
Description
Pemetrexed-5-methyl ester is a derivative of pemetrexed, a well-known antifolate chemotherapy drug used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma . This compound is characterized by its ability to inhibit multiple enzymes involved in folate metabolism and nucleotide synthesis, making it a potent antineoplastic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed-5-methyl ester typically involves the esterification of pemetrexed. One common method starts with the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: For industrial production, the process is scaled up using large reactors with precise control over temperature and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Post-reaction purification typically involves crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Pemetrexed-5-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters.
Scientific Research Applications
Pemetrexed-5-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antifolate drugs.
Biology: Studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential use in combination therapies for cancer treatment.
Mechanism of Action
Pemetrexed-5-methyl ester exerts its effects by inhibiting key enzymes involved in folate metabolism and nucleotide synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, the compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Comparison with Similar Compounds
Methotrexate: Another antifolate drug used in cancer therapy.
Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness: Pemetrexed-5-methyl ester is unique due to its multitargeted approach, inhibiting multiple enzymes simultaneously, which enhances its efficacy against a broad range of tumors. Its ability to be used in combination with other chemotherapeutic agents further distinguishes it from other antifolates .
Properties
Molecular Formula |
C21H23N5O6 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29) |
InChI Key |
KHRSEJRFFOKXIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |
Origin of Product |
United States |
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